

Lipophilicity and solubility of 2-Isopropyl-5-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Isopropyl-5-nitropyridine

Cat. No.: B593103

[Get Quote](#)

An In-depth Technical Guide on the Lipophilicity and Solubility of **2-Isopropyl-5-nitropyridine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the lipophilicity and solubility of **2-Isopropyl-5-nitropyridine**. Given the limited availability of direct experimental data in public literature, this document focuses on predicted physicochemical properties and provides comprehensive, industry-standard experimental protocols for their determination. This allows researchers to accurately measure these crucial parameters for applications in drug discovery, process chemistry, and formulation development.

Introduction to 2-Isopropyl-5-nitropyridine

2-Isopropyl-5-nitropyridine is a substituted pyridine derivative with the chemical formula $C_8H_{10}N_2O_2$ and a molecular weight of 166.18 g/mol. Its structure, featuring a lipophilic isopropyl group and a polar nitro group on the pyridine ring, results in a unique combination of electronic and steric properties. These characteristics are pivotal in defining its lipophilicity and solubility, which in turn influence its behavior in both chemical and biological systems.^[1] Understanding these properties is essential for its application as a building block in the synthesis of pharmaceuticals and agrochemicals.^[1]

Lipophilicity and Solubility Data

Quantitative experimental data for the lipophilicity and solubility of **2-Isopropyl-5-nitropyridine** are not readily available in peer-reviewed literature. The following table summarizes computed lipophilicity values, which serve as useful estimates for initial experimental design.

Table 1: Physicochemical and Computed Lipophilicity Data for **2-Isopropyl-5-nitropyridine**

Parameter	Value	Source
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	ChemSpider
Molecular Weight	166.18 g/mol	PubChem
XlogP (Computed)	1.8	PubChem
LogP (Computed)	2.63640	ChemSpider

Note: The LogP values are computationally predicted and have not been experimentally verified. Experimental determination is highly recommended for accurate assessment.

Experimental Protocols

For researchers requiring precise data, the following are detailed protocols for the experimental determination of lipophilicity (LogP) and aqueous solubility.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the gold-standard for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[\[2\]](#)[\[3\]](#)

Methodology:

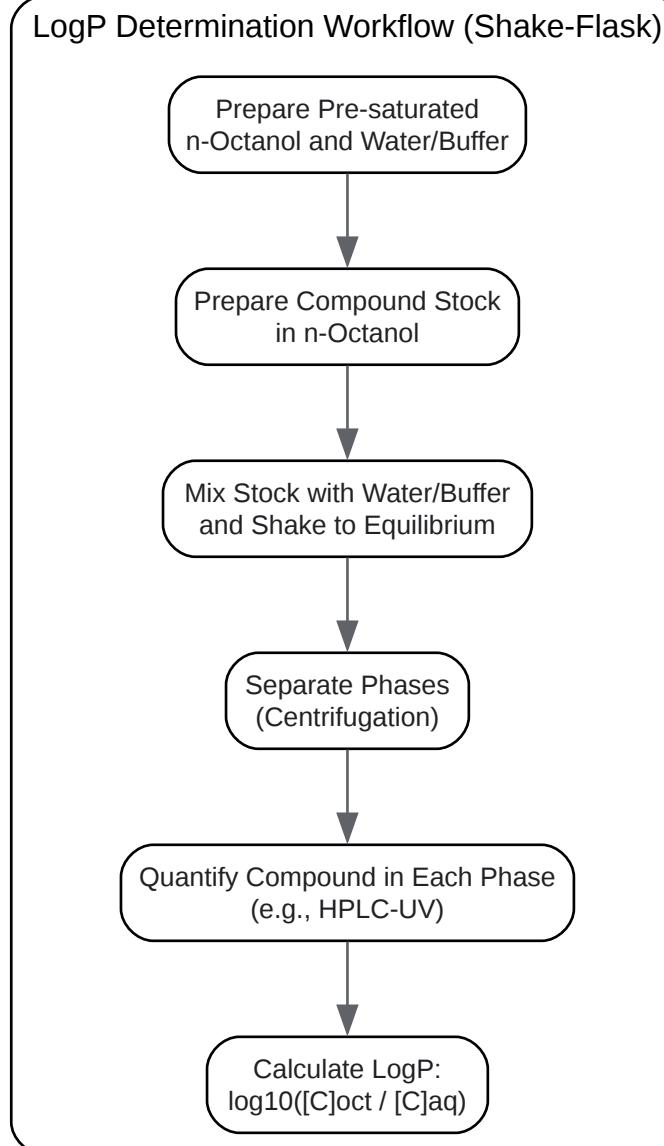
- Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and purified water (or a suitable buffer like PBS, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[\[2\]](#)
- Stock Solution Preparation: Prepare a stock solution of **2-Isopropyl-5-nitropyridine** in pre-saturated n-octanol at a concentration that will be detectable in both phases.

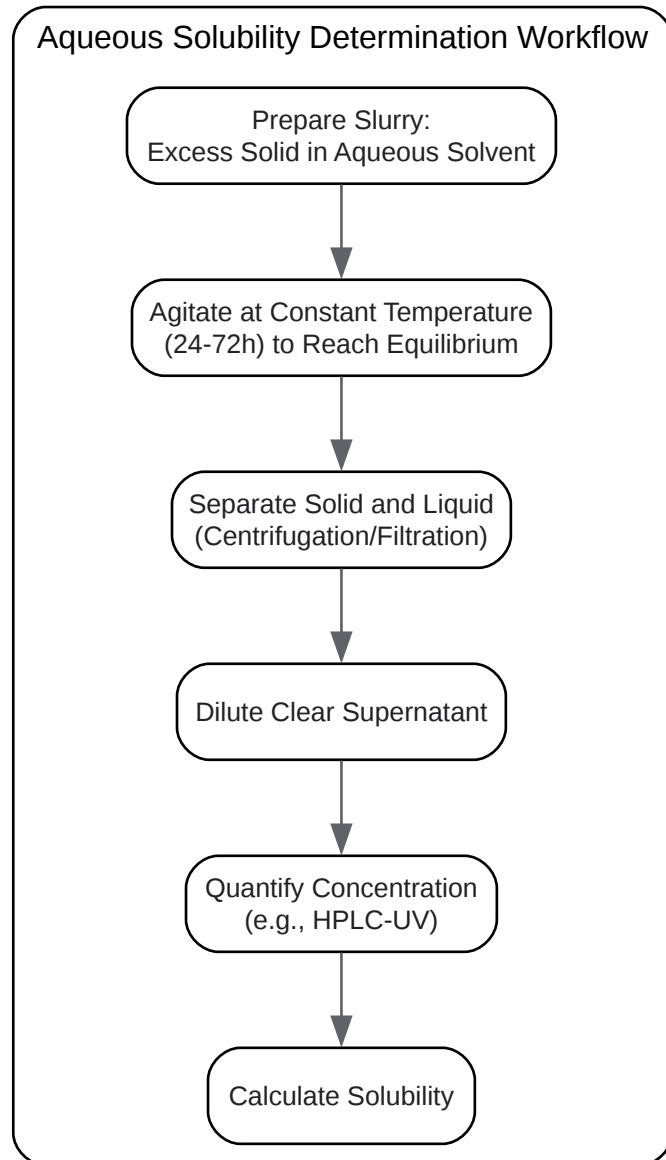
- Partitioning:
 - Add a precise volume of the n-octanol stock solution to a known volume of pre-saturated water/buffer in a glass vial or flask. The volume ratio of n-octanol to the aqueous phase can be adjusted depending on the expected LogP.[4]
 - Seal the container and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (typically 2-4 hours, but may require up to 24 hours) to reach partitioning equilibrium.[2][5]
- Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases. [3]
- Quantification:
 - Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
 - Determine the concentration of **2-Isopropyl-5-nitropyridine** in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value:
 - $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}}$
 - $\text{LogP} = \log_{10}(P)$

Determination of Aqueous Solubility by Shake-Flask Method

This method determines the equilibrium solubility of a compound in an aqueous medium.

Methodology:


- Sample Preparation: Add an excess amount of solid **2-Isopropyl-5-nitropyridine** to a vial containing a known volume of the desired aqueous solvent (e.g., purified water, buffer at a


specific pH). The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.

- **Equilibration:** Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for an extended period (typically 24 to 72 hours) to ensure the system reaches thermodynamic equilibrium.[6]
- **Phase Separation:** After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge the sample at high speed.
- **Quantification:**
 - Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent to bring the concentration into the linear range of the analytical instrument.
 - Determine the concentration of **2-Isopropyl-5-nitropyridine** in the diluted sample using a validated HPLC-UV method against a standard curve.
- **Calculation of Solubility:** Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or µg/mL.

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Isopropyl-5-nitropyridine | 131941-21-4 | Benchchem [benchchem.com]

- 2. LogP / LogD shake-flask method [protocols.io]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Lipophilicity and solubility of 2-Isopropyl-5-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593103#lipophilicity-and-solubility-of-2-isopropyl-5-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com